1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine
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Overview
Description
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science. This compound, in particular, features a pyrazole ring substituted with an ethyl group at the first position, a methyl group at the fifth position, and a methanamine group at the fourth position.
Synthetic Routes and Reaction Conditions:
Cyclocondensation Method: One common method involves the cyclocondensation of hydrazine with a β-keto ester, followed by alkylation and amination steps. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate forms 3-methyl-1H-pyrazole, which can be further alkylated with ethyl iodide to yield 1-ethyl-3-methyl-1H-pyrazole.
Multicomponent Reactions: Another approach involves multicomponent reactions where hydrazine, an aldehyde, and an amine react in a single pot to form the desired pyrazole derivative.
Industrial Production Methods: Industrial production typically employs continuous flow reactors to ensure precise control over reaction conditions, such as temperature and pressure, to maximize yield and purity. Catalysts like palladium on carbon (Pd/C) are often used to facilitate hydrogenation steps in the synthesis .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, forming corresponding imines or nitriles.
Reduction: Reduction reactions can convert the pyrazole ring into pyrazoline derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) in the presence of Pd/C catalyst.
Substitution: Alkyl halides or acyl chlorides under basic conditions.
Major Products:
Oxidation: Imines or nitriles.
Reduction: Pyrazoline derivatives.
Substitution: Alkylated or acylated pyrazole derivatives
Scientific Research Applications
1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine has several applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for designing drugs with anti-inflammatory, analgesic, and anticancer properties.
Agrochemistry: Used in the synthesis of herbicides and fungicides.
Material Science: Employed in the development of organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
Target of Action
Pyrazole derivatives, however, have been associated with diverse biological activities, including cytotoxic effects on several human cell lines .
Mode of Action
For instance, some pyrazole derivatives have demonstrated cytotoxic effects on human cell lines .
Biochemical Pathways
Pyrazole derivatives have been associated with various biological activities, suggesting that they may influence multiple biochemical pathways .
Result of Action
Pyrazole derivatives have been shown to exhibit cytotoxic effects on several human cell lines .
Comparison with Similar Compounds
- 1-(1-Methyl-1H-pyrazol-4-yl)methanamine
- 1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)methanamine
Uniqueness: 1-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and binding affinity in biological systems, making it a valuable compound for drug design .
Properties
IUPAC Name |
(1-ethyl-5-methylpyrazol-4-yl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3/c1-3-10-6(2)7(4-8)5-9-10/h5H,3-4,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYHPBQDJDVJZBQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)CN)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30427423 |
Source
|
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898046-26-9 |
Source
|
Record name | 1-(1-ethyl-5-methyl-1H-pyrazol-4-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30427423 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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